molecular formula C30H33NO7 B303685 Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303685
M. Wt: 519.6 g/mol
InChI Key: ZWLWMIMAYKQTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQD belongs to the class of quinolinedicarboxylate derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves its interaction with various cellular targets, including enzymes, receptors, and transcription factors. Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory prostaglandins. Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. In addition, Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to possess a wide range of biochemical and physiological effects, including its anti-inflammatory, antioxidant, and anticancer properties. Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and well-characterized biological activity. However, Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has not been extensively studied for its pharmacokinetic properties, which could limit its potential therapeutic applications.

Future Directions

There are several future directions for research on Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, including its potential therapeutic applications for various diseases, such as cancer, inflammatory disorders, and neurodegenerative diseases. Further studies are needed to elucidate the pharmacokinetic properties of Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, including its absorption, distribution, metabolism, and excretion. In addition, studies are needed to optimize the formulation of Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate for in vivo administration, such as the use of nanocarriers or prodrugs. Finally, studies are needed to investigate the potential side effects and toxicity of Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, which could limit its clinical development.

Synthesis Methods

Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized using a multistep process that involves the reaction of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with methyl acetoacetate, followed by the reaction of the resulting product with diethyl malonate. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. The synthesis method of Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been optimized to yield a high purity product with good yield.

Scientific Research Applications

Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.

properties

Product Name

Diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C30H33NO7

Molecular Weight

519.6 g/mol

IUPAC Name

diethyl 4-(2-methoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H33NO7/c1-6-37-29(33)24-17(3)31-22-16-21(18-11-10-12-19(15-18)35-4)26(30(34)38-7-2)28(32)27(22)25(24)20-13-8-9-14-23(20)36-5/h8-15,21,25-26,31H,6-7,16H2,1-5H3

InChI Key

ZWLWMIMAYKQTEE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3OC)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3OC)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.